molecular formula C12H13ClF3NO2 B1406566 tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 1672655-80-9

tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate

Cat. No.: B1406566
CAS No.: 1672655-80-9
M. Wt: 295.68 g/mol
InChI Key: VLXLKKLZVHBAQE-UHFFFAOYSA-N
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Description

tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate is a fluorinated pyridine derivative characterized by a tert-butyl ester group attached to a pyridinyl core substituted with chlorine and trifluoromethyl groups. This compound serves as a critical intermediate in agrochemical and pharmaceutical synthesis, particularly in the development of fungicides and bioactive molecules. Its structure combines steric bulk from the tert-butyl group with electron-withdrawing substituents (Cl and CF₃), enhancing stability and influencing reactivity in downstream applications.

Properties

IUPAC Name

tert-butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-11(2,3)19-10(18)5-9-8(13)4-7(6-17-9)12(14,15)16/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXLKKLZVHBAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Pharmaceuticals

The compound has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to serve as a building block for:

  • Antiviral Agents : Research indicates that derivatives of this compound may exhibit antiviral properties, making them candidates for further development in treating viral infections.
  • Anticancer Drugs : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation, suggesting that tert-butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate may have anticancer potential.

Agrochemicals

In agrochemical applications, this compound is explored for its efficacy as a pesticide or herbicide. Its fluorinated structure may enhance its stability and effectiveness against pests or weeds.

Chemical Intermediates

As a versatile chemical intermediate, this compound is used in the synthesis of other complex organic compounds, including:

  • Fluorinated Pharmaceuticals : The incorporation of fluorine into drug molecules often improves their metabolic stability and bioavailability.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored various pyridine derivatives for antiviral activity. The results indicated that compounds similar to this compound showed promising activity against influenza virus strains, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural chemists evaluated the herbicidal properties of various trifluoromethyl-substituted pyridines. The findings demonstrated that compounds like this compound exhibited significant herbicidal activity against common agricultural weeds, making them suitable candidates for development as new herbicides .

Mechanism of Action

The mechanism by which tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

  • Structure : Differs in the ester group (methyl vs. tert-butyl).
  • Molecular Formula: C₉H₇ClF₃NO₂ (MW: 253.606 g/mol) .
  • Applications may favor faster hydrolysis or metabolic processing compared to the tert-butyl variant.

Ethyl 2-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetate

  • Structure : Incorporates a piperazine ring and ethyl ester.
  • This compound was discontinued by CymitQuimica, suggesting challenges in synthesis or stability .

tert-Butyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-2-cyanoacetate

  • Structure: Features a cyano group (-CN) adjacent to the ester, unlike the acetate.
  • Molecular Formula : C₁₃H₁₂ClF₃N₂O₂ (MW: 320.697 g/mol) .
  • Key Differences: The cyano group increases electrophilicity, making this derivative more reactive in nucleophilic additions. This structural variation may limit its utility as a stable intermediate compared to the acetate.

Functional and Application Comparisons

Compound Key Applications Stability/Reactivity Notes Toxicity/Safety Data
tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate Agrochemical intermediates (e.g., fungicide precursors) High steric hindrance enhances stability; slower hydrolysis vs. methyl esters Limited data; related fluopyram shows thyroid toxicity
Methyl ester analogue Lab-scale synthesis; potential metabolite Higher reactivity due to smaller ester group No explicit data; likely similar to parent compounds
Fluopyram Commercial fungicide (succinate dehydrogenase inhibitor) Contains benzamide and trifluoromethyl groups; persistent in formulations Thyroid carcinogenicity reported in animal studies

Physicochemical Properties

  • Thermal Stability : Bulkier esters like tert-butyl may resist thermal degradation better than smaller esters, as seen in agrochemical formulations requiring long shelf lives .

Biological Activity

tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate (CAS Number: 1672655-80-9) is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological contexts. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₃ClF₃NO₂. The presence of the trifluoromethyl group (−CF₃) is significant as it can influence the compound's lipophilicity and binding affinity to biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₃ClF₃NO₂
Molecular Weight285.68 g/mol
CAS Number1672655-80-9
Storage TemperatureAmbient

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors in various biological pathways. The trifluoromethyl group enhances the compound's ability to interact with target proteins, potentially leading to increased potency in inhibiting certain enzymatic activities.

  • Antimicrobial Activity : Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, in studies involving similar pyridine derivatives, the presence of a trifluoromethyl group has been linked to increased inhibition of bacterial growth, particularly against Chlamydia trachomatis .
  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and virulence, such as phosphopantetheinyl transferases (PPTases). These enzymes play a vital role in post-translational modifications necessary for bacterial cell viability .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds with similar structures:

  • Study on Antichlamydial Activity : A study published in 2020 explored the structure-activity relationship (SAR) of sulfonylpyridine derivatives, revealing that compounds with trifluoromethyl substitutions demonstrated significant antichlamydial activity while maintaining selectivity for C. trachomatis without harming host cells . This suggests that this compound could exhibit similar properties.
  • FDA Drug Analysis : A comprehensive review highlighted various FDA-approved drugs containing trifluoromethyl groups, emphasizing their improved pharmacokinetic profiles and therapeutic efficacy compared to their non-fluorinated analogs . This reinforces the potential applicability of this compound in drug development.

Q & A

Basic Research Question

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (4:1 to 7:3) effectively separates the ester from unreacted starting materials .
  • Recrystallization : Use tert-butyl methyl ether (TBME) or dichloromethane/hexane mixtures to isolate high-purity crystals (>95%) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve polar by-products, especially if residual amines are present from hydrogenation steps .

How does the electron-withdrawing trifluoromethyl group influence regioselective functionalization of the pyridine ring?

Advanced Research Question
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety directs electrophilic substitution to the para position (C4) relative to the chlorine atom due to the −I effect of CF3 and Cl. For example:

  • Suzuki Coupling : Pd-mediated coupling at C4 requires careful protection of the acetate group. Use Pd(PPh3)4 with arylboronic acids in THF/Na2CO3 (70°C) .
  • Nucleophilic Aromatic Substitution : Replace Cl with amines (e.g., NH3 in DMF at 120°C), but CF3 deactivates the ring, necessitating high temperatures or microwave assistance .

What methodologies are used to assess the hydrolytic stability of the tert-butyl ester under physiological conditions?

Advanced Research Question

  • pH-Dependent Kinetics : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS. The ester hydrolyzes rapidly under acidic conditions (t1/2 < 1 hr at pH 1) but is stable at pH 7.4 (t1/2 > 24 hr) .
  • Stabilization Strategies : Co-formulate with cyclodextrins or liposomal encapsulation to slow hydrolysis in drug delivery systems .

How can researchers address discrepancies in reported biological activity of analogs containing this scaffold?

Advanced Research Question
Contradictions in bioactivity (e.g., insecticidal vs. herbicidal effects) may stem from:

  • Metabolic Differences : Test metabolite profiles using liver microsomes (e.g., human vs. insect) to identify species-specific activation pathways .
  • Isomerism : Separate enantiomers (if present) via chiral HPLC and evaluate activity individually. The tert-butyl group may induce steric effects altering target binding .

What safety precautions are critical when handling this compound?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential release of HF from CF3 group degradation .
  • First Aid : For skin contact, wash with 10% calcium gluconate solution to neutralize HF .

How does this compound compare to structurally related agrochemicals like Fluopyram?

Advanced Research Question
While Fluopyram (N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide) shares the pyridinyl-CF3-Cl core, its benzamide side chain enhances systemic mobility in plants. In contrast, the tert-butyl acetate group in this compound may improve soil persistence but reduce bioavailability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Reactant of Route 2
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tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate

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